molecular formula C14H13Cl3N2O B12552172 1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one CAS No. 142656-04-0

1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one

Cat. No.: B12552172
CAS No.: 142656-04-0
M. Wt: 331.6 g/mol
InChI Key: GQJIQYXWUOTQRS-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is a synthetic compound that features a unique combination of indole and trichloromethyl groups The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors for the Fischer indole synthesis and efficient chlorination processes.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted trichloromethyl derivatives.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various receptors, influencing cellular pathways and exerting biological effects . The trichloromethyl group may enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2-{[2-(1H-indol-3-yl)ethyl]amino}ethane: Similar structure but with a shorter carbon chain.

    1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}butane: Lacks the double bond present in the original compound.

Uniqueness

1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is unique due to the presence of both the indole and trichloromethyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

142656-04-0

Molecular Formula

C14H13Cl3N2O

Molecular Weight

331.6 g/mol

IUPAC Name

1,1,1-trichloro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one

InChI

InChI=1S/C14H13Cl3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2

InChI Key

GQJIQYXWUOTQRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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